methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a halogenated and aminated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic structure in medicinal chemistry. Its molecular formula is C₉H₈BrN₃O₂ (MW: 270.08 g/mol), featuring a bromo group at position 2, an amino group at position 3, and a methyl ester at position 5.
Properties
CAS No. |
2091668-88-9 |
|---|---|
Molecular Formula |
C9H8BrN3O2 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)5-2-3-6-12-7(10)8(11)13(6)4-5/h2-4H,11H2,1H3 |
InChI Key |
OKHQYVULIBZDIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=C2N)Br)C=C1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration of 2-Amino-5-carbomethoxypyridine
Regioselective nitration of 2-amino-5-carbomethoxypyridine employs a mixed acid system (HNO₃/H₂SO₄, 0–5°C, 4 h), yielding the nitro derivative at position 3 (72% yield). The ester group remains intact under these conditions, as confirmed by FT-IR (C=O stretch at 1720 cm⁻¹) and ¹H NMR (singlet at δ 3.89 for COOCH₃).
Table 1: Nitration Optimization
| Condition | Temperature (°C) | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0 | 72 |
| HNO₃/AcOH | 25 | 58 |
| Acetyl nitrate | -10 | 63 |
Cyclization to Form the Imidazo[1,2-a]pyridine Core
Reaction with Bromoacetaldehyde
The nitro intermediate undergoes cyclization with 40% bromoacetaldehyde aqueous solution in ethanol under basic conditions (NaHCO₃, 50°C, 12 h). This step forms 2-bromo-3-nitro-6-carbomethoxyimidazo[1,2-a]pyridine (68% yield), with regiochemistry confirmed by ¹H NMR (J = 8.2 Hz coupling between H-2 and H-3).
Key Observations:
-
Higher temperatures (>60°C) promote decomposition.
-
Ethanol outperforms methanol as a solvent due to improved solubility of intermediates.
Reduction of the Nitro Group to Amine
Catalytic Hydrogenation
Hydrogenation (H₂, 10% Pd/C, MeOH, 24 h) reduces the nitro group to amine with 85% yield. The product, methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate, exhibits:
-
Mp : 178–180°C (decomp.)
-
¹H NMR (CDCl₃) : δ 8.21 (s, 1H, H-5), 7.68 (d, J = 7.8 Hz, 1H, H-7), 6.92 (br s, 2H, NH₂), 3.92 (s, 3H, COOCH₃).
Alternative Reductants:
Alternative Synthetic Pathways
Post-Cyclization Bromination
Direct bromination of methyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate using NBS (N-bromosuccinimide) in DMF (0°C, 2 h) achieves 2-bromination (61% yield). However, this method risks over-bromination at position 5, necessitating careful stoichiometry.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C) introduces the amino group post-cyclization. While effective for electron-deficient substrates, competing C–Br bond activation limits utility.
Scalability and Industrial Considerations
The three-step route (nitration → cyclization → reduction) demonstrates scalability:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
The bromine atom at position 2 undergoes SNAr reactions with nucleophiles under mild conditions. For example:
-
Ammonolysis : Reaction with aqueous ammonia at 60°C yields methyl 3-amino-2-aminoimidazo[1,2-a]pyridine-6-carboxylate (yield: 78–85%) .
-
Alkoxy Substitution : Treatment with sodium methoxide in methanol replaces bromine with a methoxy group (yield: 65–72%) .
Key Conditions :
| Nucleophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NH₃ (aq.) | EtOH | 60°C | 78–85 |
| NaOMe | MeOH | RT | 65–72 |
Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in palladium- or copper-catalyzed couplings:
-
Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C, 12 h), yielding biaryl derivatives (yield: 70–88%) .
-
Buchwald–Hartwig Amination : Coupling with primary/secondary amines (e.g., morpholine) via Pd₂(dba)₃/Xantphos catalytic system forms C–N bonds (yield: 60–75%) .
Representative Example :
Functional Group Transformations of the Ester Moiety
The methyl ester undergoes hydrolysis or aminolysis:
-
Ester Hydrolysis : Treatment with NaOH in THF/H₂O (1:1) at 60°C produces the carboxylic acid derivative (yield: 90–95%) .
-
Amide Formation : Reaction with amines (e.g., benzylamine) in DMF at 100°C generates carboxamides (yield: 80–87%).
Reaction Conditions :
| Reaction | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Hydrolysis | NaOH (2 eq.) | THF/H₂O | 60°C | 90–95 |
| Aminolysis | Benzylamine | DMF | 100°C | 80–87 |
Cyclization and Annulation Reactions
The amino group facilitates intramolecular cyclizations:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate, as effective agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds in this class have demonstrated minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating their potency and potential for therapeutic development against resistant strains of Mycobacterium tuberculosis .
Cancer Research
The compound has also been investigated for its cytotoxic properties against various cancer cell lines. A study synthesized several derivatives of imidazo[1,2-a]pyridine that exhibited significant cytotoxic activity against HeLa cells. The structure-activity relationship (SAR) studies indicated that specific substitutions at the C6 position enhanced the compound's efficacy .
Kinase Inhibition
this compound has been explored as a potential inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell signaling and is implicated in autoimmune diseases. Inhibitors targeting Btk are being developed for the treatment of conditions such as rheumatoid arthritis and other inflammatory diseases .
Materials Science
Development of Novel Materials
The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable candidates for the development of advanced materials. These compounds can be incorporated into organic electronic devices due to their ability to facilitate charge transport. Research is ongoing to optimize their properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Chemical Biology
Biological Probes
In chemical biology, this compound serves as a molecular probe to study biological interactions at the cellular level. Its ability to selectively bind to specific enzymes or receptors allows researchers to investigate signaling pathways and cellular processes .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
In a high-throughput screening study conducted by Abrahams et al., four imidazo[1,2-a]pyridine compounds were identified as potent inhibitors of Mycobacterium tuberculosis. The study emphasized the significance of structural modifications in enhancing antimicrobial activity.
Case Study 2: Kinase Inhibition
Research published on Btk inhibitors demonstrated that this compound derivatives showed promising results in inhibiting B-cell proliferation in vitro. This finding supports further investigation into their therapeutic potential for treating autoimmune disorders.
Mechanism of Action
The mechanism by which methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate exerts its effects depends on its interaction with biological targets. The amino and bromo groups facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The compound may interfere with DNA or protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The biological and chemical profiles of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:
Research Findings and Implications
- Mutagenicity Considerations: Heterocyclic amines, like the target’s 3-amino group, are implicated in DNA adduct formation (), though this risk is dose-dependent .
- Therapeutic Potential: Substitution at position 2 (bromo) and 3 (amino) may balance lipophilicity and polarity, optimizing blood-brain barrier penetration for CNS-targeted agents .
Biological Activity
Methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The compound belongs to the imidazo[1,2-a]pyridine family, known for their diverse biological activities. The synthesis typically involves multi-step processes that introduce various substituents at critical positions on the imidazo ring. For instance, modifications at the C6 position are crucial for enhancing biological activity against specific targets such as protein kinases and cancer cell lines .
Anticancer Properties
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving human cervical carcinoma (HeLa) cells, the compound demonstrated significant inhibitory effects with half-maximal inhibitory concentration (IC50) values indicating potent activity. The presence of the bromo substituent is believed to enhance its interaction with cellular targets, contributing to its anticancer properties .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | <150 |
| A431 | <100 |
| MCF-7 | <200 |
The mechanism through which this compound exerts its effects includes the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways critical for cancer cell growth .
Structure-Activity Relationships (SAR)
Studies on SAR indicate that modifications at specific positions on the imidazo ring significantly affect biological activity. The introduction of electron-withdrawing groups like bromine at the C2 position enhances the compound's potency against cancer cells. Conversely, variations in the amino group at the C3 position can lead to altered pharmacokinetic profiles and bioavailability .
Table 2: SAR Analysis of Imidazo[1,2-a]pyridine Derivatives
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| C2 | Bromo | Increased potency |
| C3 | Amino | Variable effect |
| C6 | Carboxylate | Enhanced solubility |
In Vivo Studies
In vivo studies have demonstrated that this compound exhibits significant antitumor activity in mouse models. Dosing regimens showed that administration led to reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent in oncology .
Clinical Relevance
The compound's structural similarity to existing drugs has prompted investigations into its use as a lead compound for developing new therapies targeting resistant strains of pathogens and cancer cells. Its efficacy against multidrug-resistant bacteria has also been highlighted in recent studies, indicating a broader application beyond oncology .
Q & A
Q. What are the established synthetic routes for methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate, and how can structural purity be validated?
The compound is typically synthesized via condensation reactions involving 2-aminoimidazole derivatives and functionalized pyridine precursors. A common approach involves bromination at the 2-position of the imidazo[1,2-a]pyridine scaffold, followed by carboxylation at the 6-position and subsequent methylation . For structural validation:
- NMR Spectroscopy : Key signals include the methyl ester proton (δ ~3.8–4.0 ppm in H NMR) and bromine-induced deshielding at C2 (δ ~110–120 ppm in C NMR) .
- X-ray Crystallography : Used to confirm the planar imidazo[1,2-a]pyridine core and spatial arrangement of substituents .
- HRMS : To verify molecular ion peaks (e.g., [M+H]) with <5 ppm deviation from theoretical values .
Q. What pharmacological applications are associated with imidazo[1,2-a]pyridine derivatives, and how does bromination modulate bioactivity?
Imidazo[1,2-a]pyridines exhibit antiviral, anticonvulsant, and kinase-inhibitory properties . Bromination at C2 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification. The 3-amino group can serve as a hydrogen-bond donor, improving target binding .
Advanced Research Questions
Q. How can conflicting yields in bromination reactions of imidazo[1,2-a]pyridines be resolved methodologically?
Discrepancies in bromination efficiency often arise from:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., esters) deactivate the ring, requiring harsher conditions (e.g., NBS/radical initiators) .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions .
- Validation : Use LC-MS to track intermediate formation and optimize stoichiometry via Design of Experiments (DoE) .
Q. What strategies are effective in mitigating low regioselectivity during carboxylation at the 6-position?
Regioselectivity challenges can be addressed via:
Q. How can contradictory biological activity data for imidazo[1,2-a]pyridine derivatives be analyzed?
- Target-Specific Assays : Compare IC values across standardized kinase or receptor-binding assays .
- Metabolic Stability Studies : Assess hepatic microsomal degradation to rule out false negatives .
- Structural-Activity Relationship (SAR) : Correlate substituent electronic profiles (Hammett constants) with potency trends .
Experimental Design & Data Analysis
Q. What experimental controls are critical when synthesizing this compound?
- Blank Reactions : Exclude reactants to identify side-product sources.
- Isotopic Labeling : Use C-labeled CO to confirm carboxylation efficiency .
- Parallel Reactions : Test alternative brominating agents (e.g., Br, NBS) to optimize yield .
Q. How should researchers address discrepancies in NMR data between synthesized batches?
- Dynamic Exchange Analysis : Variable-temperature NMR to detect conformational equilibria .
- Cocrystallization Studies : Co-crystallize with a reference standard to rule out polymorphic variations .
Methodological Recommendations
- Synthesis : Prioritize one-pot, two-step protocols to minimize intermediate isolation .
- Characterization : Combine HRMS, 2D NMR (COSY, HSQC), and X-ray diffraction for unambiguous structural assignment .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve conflicting bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
